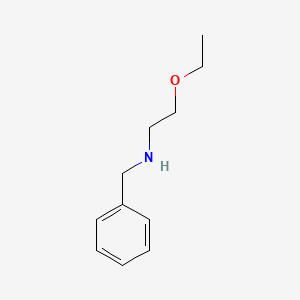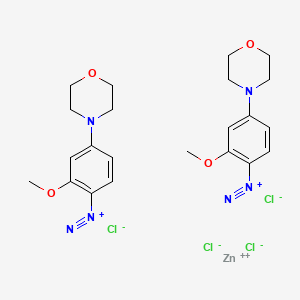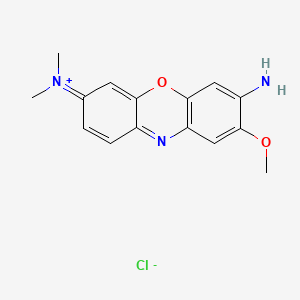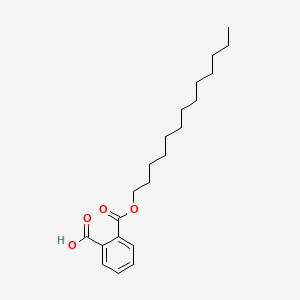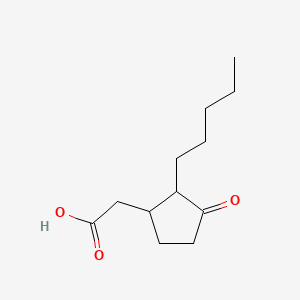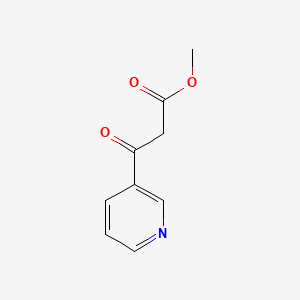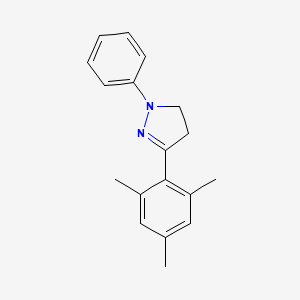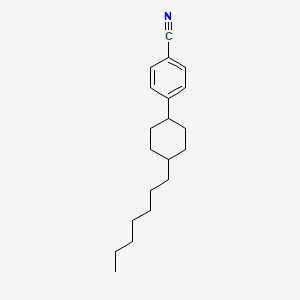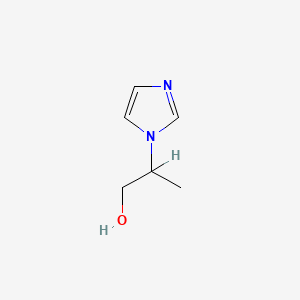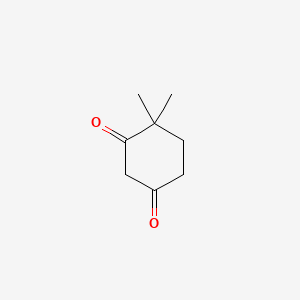
4,4-Dimethyl-1,3-cyclohexanedione
Descripción general
Descripción
4,4-Dimethyl-1,3-cyclohexanedione is an organic compound with the molecular formula (CH3)2C6H6(=O)2 . It is used in various applications and laboratory chemicals .
Synthesis Analysis
4,4-Dimethyl-1,3-cyclohexanedione has been employed in the synthesis of a series of 4-aryl-6,6-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones via the Biginelli reaction .Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-1,3-cyclohexanedione consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions and two methyl groups at the 4 position . The molecular weight is 140.180 Da .Physical And Chemical Properties Analysis
4,4-Dimethyl-1,3-cyclohexanedione has a boiling point of 273.4±0.0 °C at 760 mmHg and a melting point of 103-105 °C . It has a density of 1.0±0.1 g/cm3 and a molar volume of 137.9±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Octahydroquinazoline Derivatives
In medicinal chemistry research, this compound is utilized in the synthesis of 4-aryl-6,6-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-diones . These are synthesized by condensing urea with 4,4-dimethyl-1,3-cyclohexanedione and appropriate aromatic aldehydes following the Biginelli reaction .
Mecanismo De Acción
4,4-Dimethyl-1,3-cyclohexanedione: (also known as dimedone) primarily targets enzymes involved in nucleophilic addition reactions. Its structure contains two carbonyl groups, which are susceptible to nucleophilic attack. The compound’s primary targets include:
Action Environment:
Environmental factors impact dimedone’s action:
Propiedades
IUPAC Name |
4,4-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-3-6(9)5-7(8)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPBTCNKJQJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204739 | |
| Record name | 1,3-Cyclohexanedione, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,3-cyclohexanedione | |
CAS RN |
562-46-9 | |
| Record name | 1,3-Cyclohexanedione, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedione, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable application of 4,4-Dimethyl-1,3-cyclohexanedione in organic synthesis?
A1: 4,4-Dimethyl-1,3-cyclohexanedione is a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds like dihydropyridines. [] It serves as a reagent in the Hantzsch reaction, a multi-component condensation, to form these nitrogen-containing heterocycles, which are often explored for their potential biological activity. []
Q2: Can you elaborate on the synthesis of filicinic acid using 4,4-Dimethyl-1,3-cyclohexanedione as a starting material?
A2: Filicinic acid, a natural product, can be synthesized efficiently starting from 4,4-Dimethyl-2-cyclohexenone, a close derivative of 4,4-Dimethyl-1,3-cyclohexanedione. [] The process involves a series of reactions, including chlorination to form 2,3,5,6-tetrachloro-4,4-dimethyl-2,5-cyclohexadienone, followed by substitution with methoxide and subsequent reactions to yield filicinic acid. [] This synthetic route highlights the versatility of 4,4-Dimethyl-1,3-cyclohexanedione derivatives in accessing complex molecules.
Q3: How is 4,4-Dimethyl-1,3-cyclohexanedione synthesized efficiently?
A4: A straightforward and high-yielding synthesis of 4,4-Dimethyl-1,3-cyclohexanedione involves reacting methyl propenoate (methyl methacrylate) with 3-Methyl-2-butanone (isopropyl methyl ketone) in the presence of sodium methoxide in xylene. [] This method offers a convenient route to obtain this important synthetic building block.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
